2-Mercaptocycloheptimidazole
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Overview
Description
2-Mercaptocycloheptimidazole is a heterocyclic compound containing a sulfur atom and an imidazole ring fused to a seven-membered cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptocycloheptimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-mercaptoimidazole derivative with a cycloheptanone derivative in the presence of a suitable catalyst. The reaction conditions often require heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptocycloheptimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Mercaptocycloheptimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 2-Mercaptocycloheptimidazole involves its interaction with specific molecular targets. The sulfur atom and imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-Mercaptocycloheptimidazole can be compared with other similar compounds, such as:
2-Mercaptoimidazole: Lacks the cycloheptane ring, making it less sterically hindered.
2-Mercaptobenzimidazole: Contains a benzene ring fused to the imidazole ring, providing different electronic properties.
2-Mercaptothiazole: Contains a thiazole ring instead of an imidazole ring, leading to different reactivity and applications
The uniqueness of this compound lies in its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
1H-cyclohepta[d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZDHZMTBMQDGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=NC(=S)N2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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